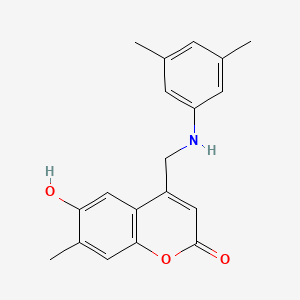

4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

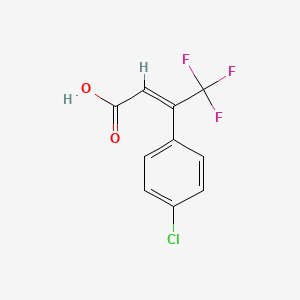

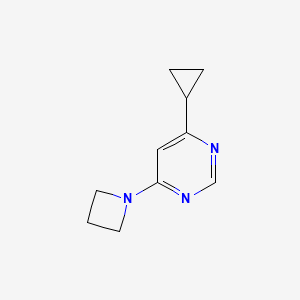

The compound “4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products, including some pharmaceuticals . The molecule also contains a 3,5-dimethylphenyl group attached to an amino group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The 3,5-dimethylphenylamino group would be attached to the 4-position of the chromen-2-one core .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The chromen-2-one core could potentially undergo electrophilic aromatic substitution reactions, while the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Fluorescent Labeling Reagent

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one: serves as a valuable fluorescent labeling reagent. Researchers use it for enzyme trace analysis due to its ability to emit fluorescence upon binding to specific targets. Its fluorescence properties make it suitable for applications in biochemistry, cell biology, and diagnostics .

Substrate for Enzymatic Assays

Scientists have developed novel 4-(((3,5-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one-based substrates for enzymes such as cysteine aminopeptidase. These substrates enable the detection and quantification of enzymatic activity, aiding drug discovery and disease research .

Catalytic Protodeboronation

In organic synthesis, the protodeboronation of pinacol boronic esters is a powerful method. Researchers have employed 4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one in this context, enabling the synthesis of complex molecules and natural products .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. Researchers have explored the compound as a boron reagent in this reaction, facilitating the synthesis of diverse organic compounds .

Future Directions

properties

IUPAC Name |

4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-11-4-12(2)6-15(5-11)20-10-14-8-19(22)23-18-7-13(3)17(21)9-16(14)18/h4-9,20-21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARCFTKWIFVQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3,5-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)

![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)